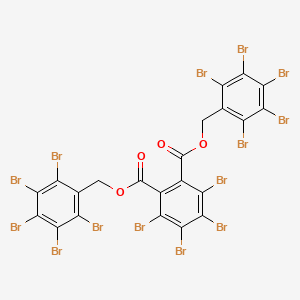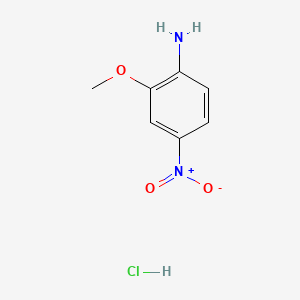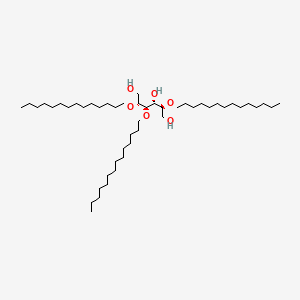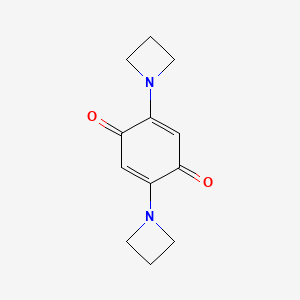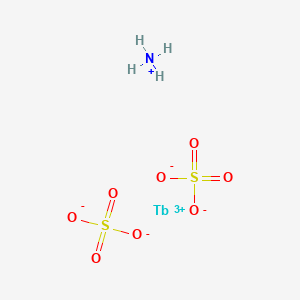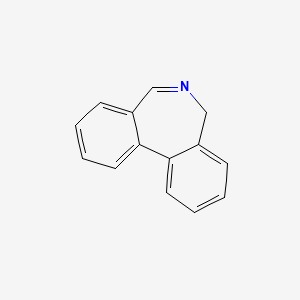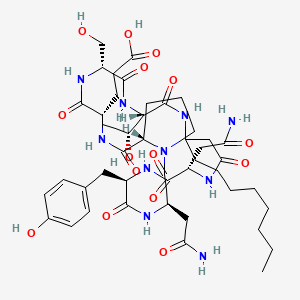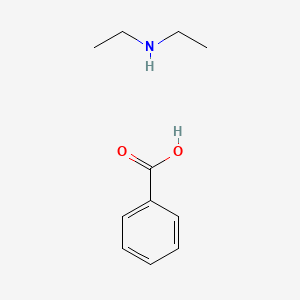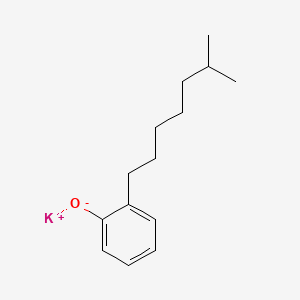
Potassium isooctylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium isooctylphenolate is an organometallic compound with the molecular formula C14H21KO. It is a potassium salt of isooctylphenol, where the phenolic hydrogen is replaced by a potassium ion. This compound is known for its applications in various chemical processes and industries due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium isooctylphenolate can be synthesized through the reaction of isooctylphenol with potassium hydroxide. The reaction typically involves dissolving isooctylphenol in an organic solvent such as ethanol or methanol, followed by the addition of potassium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of continuous reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Potassium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isooctylphenol.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
Potassium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds and intermediates.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of potassium isooctylphenolate involves its ability to interact with various molecular targets. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. It can also form complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or polymerization reactions.
類似化合物との比較
Similar Compounds
Potassium phenolate: Similar in structure but lacks the isooctyl group, making it less hydrophobic.
Sodium isooctylphenolate: Similar but with sodium instead of potassium, which can affect solubility and reactivity.
Potassium tert-butylphenolate: Another phenolate with a different alkyl group, leading to variations in steric and electronic properties.
Uniqueness
Potassium isooctylphenolate is unique due to its specific combination of the isooctyl group and potassium ion. This combination imparts distinct solubility, reactivity, and interaction properties, making it valuable in specialized applications where other phenolates may not be as effective.
特性
CAS番号 |
93922-03-3 |
|---|---|
分子式 |
C14H21KO |
分子量 |
244.41 g/mol |
IUPAC名 |
potassium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
InChIキー |
JEOMGPXAWBSOLC-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


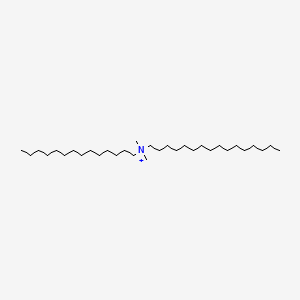
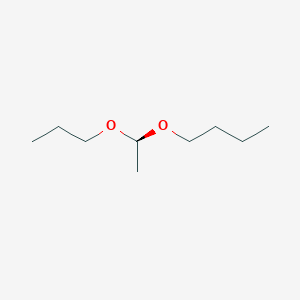
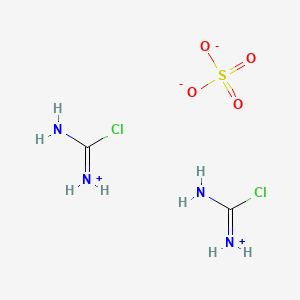
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)
